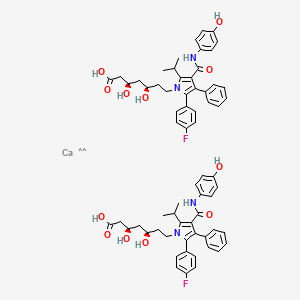

4-hydroxy Atorvastatin (calcium salt)

Description

BenchChem offers high-quality 4-hydroxy Atorvastatin (calcium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy Atorvastatin (calcium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C66H70CaF2N4O12 |

|---|---|

Molecular Weight |

1189.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/t2*26-,27-;/m11./s1 |

InChI Key |

APQVTJAELKGMDT-MNSAWQCASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Origin of Product |

United States |

Foundational & Exploratory

4-hydroxy atorvastatin calcium salt mechanism of action

Topic: 4-Hydroxy Atorvastatin Calcium Salt: Mechanism of Action, Pharmacodynamics, and Experimental Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy atorvastatin is a critical, pharmacologically active metabolite of the blockbuster lipid-lowering drug atorvastatin.[1] Unlike many metabolites that serve merely as elimination products, 4-hydroxy atorvastatin (along with the 2-hydroxy isomer) retains significant inhibitory potency against HMG-CoA reductase. Clinical pharmacokinetic data indicates that approximately 70% of the circulating inhibitory activity of atorvastatin is attributed to these active metabolites, rather than the parent compound alone.

This guide provides a rigorous technical analysis of the 4-hydroxy atorvastatin calcium salt, focusing on its specific binding mechanism, comparative potency, and the experimental protocols required for its isolation and assay. It addresses the "calcium salt" designation as a crucial physicochemical stabilizer for research and pharmaceutical formulation, distinguishing it from the bioactive anionic species present in vivo.

Molecular Identity & Physicochemical Properties

The "calcium salt" form (hemicalcium) is the standard reagent grade and pharmaceutical form used to ensure stability against lactonization and oxidation. Upon dissolution in physiological media, it dissociates to release the active 4-hydroxy atorvastatin anion .

| Property | Detail |

| Chemical Name | Calcium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

| CAS Number | 265989-44-4 |

| Molecular Formula | C33H34FN2O6[2][3][4][5][6] • 0.5Ca |

| Active Moiety | 3,5-dihydroxyheptanoic acid anion (Open acid form) |

| Solubility | Soluble in DMSO (>15 mg/mL), DMF; slightly soluble in Ethanol; insoluble in water (unless pH adjusted) |

| Stability | Susceptible to pH-dependent lactonization (acidic pH) and oxidation; Calcium salt confers shelf-stability. |

Critical Note on Forms: Researchers must distinguish between the lactone (inactive prodrug-like form) and the hydroxy acid (active form). 4-hydroxy atorvastatin calcium is the stable salt of the active hydroxy acid.

Pharmacodynamics & Mechanism of Action

Target Interaction: HMG-CoA Reductase Inhibition

4-Hydroxy atorvastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[7]

-

Binding Class: It is a Type II Statin (synthetic, fluorophenyl group-containing).

-

Pharmacophore: The dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate, binding to the enzyme's active site with high affinity.

-

Hydrophobic Pocket: Unlike Type I statins (e.g., simvastatin), the bulky hydrophobic pyrrole and fluorophenyl groups of 4-hydroxy atorvastatin occupy a shallow hydrophobic groove near the active site, preventing the conformational change required for HMG-CoA reduction.

Comparative Potency: The "Equipotent" Nuance

While clinical literature often generalizes atorvastatin and its hydroxy-metabolites as "equipotent," precise in vitro data reveals distinct kinetic profiles.

-

Atorvastatin (Parent): IC50 ≈ 8–11 nM

-

2-Hydroxy Atorvastatin: IC50 ≈ 12 nM (Highly similar to parent)

-

4-Hydroxy Atorvastatin: IC50 ≈ 60–65 nM (Lower intrinsic potency in vitro)

Scientific Insight: Despite the higher in vitro IC50 of the 4-hydroxy metabolite, its high systemic exposure and long half-life allow it to contribute significantly to the overall lipid-lowering effect. The "70% circulating activity" metric is a cumulative effect of both 2-OH and 4-OH metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 4-hydroxy atorvastatin via CYP3A4 and its relationship to the active pool.

Caption: Metabolic generation of 4-hydroxy atorvastatin and its contribution to HMG-CoA reductase inhibition.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

Purpose: To quantify the inhibitory potency (IC50) of 4-hydroxy atorvastatin calcium salt.[8]

Reagents:

-

Recombinant HMG-CoA Reductase (catalytic domain).

-

Substrate: HMG-CoA (active form).[7]

-

Cofactor: NADPH (absorbs at 340 nm).[4]

-

Test Compound: 4-Hydroxy Atorvastatin Calcium (dissolved in DMSO).

Protocol Workflow:

-

Preparation: Dissolve 4-hydroxy atorvastatin calcium in DMSO to create a 10 mM stock. Serial dilute to working concentrations (e.g., 1 nM – 1000 nM).

-

Enzyme Mix: Dilute HMG-CoA reductase in assay buffer (pH 7.4, containing DTT to preserve active site thiols).

-

Incubation: Pre-incubate enzyme with test compound for 10–15 minutes at 37°C. Note: This allows the inhibitor to occupy the hydrophobic pocket.

-

Initiation: Add HMG-CoA and NADPH to start the reaction.

-

Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Caption: Kinetic spectrophotometric assay workflow for determining IC50.

LC-MS/MS Quantification in Plasma

Purpose: To measure systemic exposure of the metabolite.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Acquity HSS T3).

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Precursor Ion: m/z 575.5 [M+H]+

-

Product Ions: m/z 440.5 (Quantifier), m/z 466.2 (Qualifier).

-

Note: The mass shift of +16 Da relative to atorvastatin (559.4) confirms hydroxylation.

-

Clinical Relevance & Safety

-

Efficacy Driver: The extended half-life (20–30 hours) of the active metabolites, including 4-hydroxy atorvastatin, is the primary reason atorvastatin can be dosed once daily despite the parent drug's shorter half-life (~14 hours).

-

Toxicity Marker: Accumulation of hydroxylated metabolites, particularly in the lactone form, has been correlated with statin-associated muscle symptoms (SAMS). The 4-hydroxy lactone is more lipophilic and may penetrate muscle tissue more readily than the acid form.

References

-

BenchChem. (2025).[1][8] Comparison of the effects of statins on HMG-CoA reductase activity. Retrieved from

-

University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity (Master's Thesis). Retrieved from

-

FDA. (2025). Lipitor (Atorvastatin Calcium) Prescribing Information. Retrieved from

-

Hermann, M., et al. (2005). Binding thermodynamics of statins to HMG-CoA reductase. Journal of Medicinal Chemistry. Retrieved from

-

Liu, D., et al. (2010). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC-MS-MS. Journal of Chromatographic Science. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. rcsb.org [rcsb.org]

- 4. abcam.co.jp [abcam.co.jp]

- 5. Polygenic Hypercholesterolemia Medication: Antilipemic agent, HMG-COA Reductase Inhibitors, Antilipemic agent, 2-Azetidinone, Nicotinic Acid, Antilipemic agent, fibric acids, Bile acid sequestrants, PCSK9 Inhibitors [emedicine.medscape.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: CYP3A4-Mediated Metabolism of Atorvastatin to 4-Hydroxy Atorvastatin

[1][2][3]

Executive Summary

Atorvastatin (Lipitor) remains a cornerstone in the management of dyslipidemia. Unlike many other statins, atorvastatin is unique in that its circulating metabolites—specifically 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin—account for approximately 70% of the circulating HMG-CoA reductase inhibitory activity .

This guide provides a deep technical analysis of the formation of the 4-hydroxy metabolite (p-hydroxy atorvastatin) mediated by Cytochrome P450 3A4 (CYP3A4) .[1] We explore the reaction mechanism, kinetic disparities between acid and lactone forms, and validated experimental protocols for in vitro assessment, ensuring researchers can replicate and interpret metabolic stability data with high fidelity.

Mechanistic Enzymology

The Reaction Mechanism

The conversion of atorvastatin to 4-hydroxy atorvastatin is a monooxygenation reaction catalyzed primarily by CYP3A4.[1][2] The reaction follows the canonical P450 catalytic cycle involving the heme-iron center.

-

Substrate Binding: Atorvastatin binds to the hydrophobic active site of CYP3A4.

-

Radical Abstraction: The high-valent iron-oxo species (Compound I, Fe

=O -

Oxygen Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron, forming the 4-hydroxy metabolite.

Regioselectivity and Isoform Specificity

While CYP3A4 and CYP3A5 both metabolize atorvastatin, CYP3A4 is the dominant catalyst.

-

Regioselectivity: Hydroxylation occurs at the ortho and para positions of the phenyl ring of the amide side chain.

-

Stereochemistry: Atorvastatin is administered as the calcium salt of the active hydroxy acid (3R, 5R). However, it undergoes reversible lactonization. CYP3A4 metabolizes the lactone form with significantly higher efficiency than the acid form.

Metabolic Pathway Visualization

The following diagram illustrates the interconversion between acid and lactone forms and their subsequent hydroxylation.

Figure 1: Metabolic pathway highlighting the preferential metabolism of the lactone intermediate by CYP3A4.[3][4]

Kinetic Profiling: Acid vs. Lactone

A critical experimental oversight in atorvastatin research is ignoring the lactone-acid equilibrium . The lactone form acts as the primary substrate for CYP3A4, with intrinsic clearance values significantly higher than the acid form.

Comparative Kinetic Parameters (Human Liver Microsomes)

Data synthesized from Park et al. and physiological modeling studies demonstrate the kinetic polarity.

| Parameter | Substrate Form | Metabolite (4-OH) | Value | Unit |

| Atorvastatin Acid | 4-OH Atorvastatin | 23.5 ± 4.2 | ||

| Atorvastatin Acid | 4-OH Atorvastatin | 321 ± 28 | pmol/min/mg | |

| Atorvastatin Lactone | 4-OH Lactone | 1.4 ± 0.3 | ||

| Atorvastatin Lactone | 4-OH Lactone | 14,312 | pmol/min/mg |

Insight: The

Experimental Framework: In Vitro Incubation Protocol

Protocol Design Philosophy

To ensure data integrity (E-E-A-T), this protocol uses a linear velocity approach . We operate under conditions where

Reagents & Preparation

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Substrate: Atorvastatin Calcium (Stock 10 mM in DMSO).

Step-by-Step Workflow

-

Pre-incubation:

-

Initiation:

-

Add 20 µL of pre-warmed NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

-

Termination:

-

Transfer aliquots (50 µL) into 150 µL ice-cold Acetonitrile containing Internal Standard (Atorvastatin-d5).

-

Note: Acidification (e.g., 0.1% Formic Acid) helps stabilize the acid form and prevent further lactonization during analysis.

-

-

Clarification:

-

Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

-

Workflow Visualization

Figure 2: Standardized HLM incubation workflow for kinetic assessment.

Analytical Methodologies (LC-MS/MS)[4][6][7][8]

Accurate quantification requires separating the acid and lactone forms, as they have identical masses but distinct retention times.

Chromatographic Conditions

-

Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Zorbax Eclipse C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent lactonization on-column).

-

Gradient: 30% B to 90% B over 3 minutes.

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.4 | 440.1 | 22 |

| 4-OH Atorvastatin | 575.5 | 440.5 | 20 |

| 2-OH Atorvastatin | 575.5 | 466.2 | 20 |

| Atorvastatin Lactone | 541.3 | 448.3 | 20 |

| Atorvastatin-d5 (IS) | 564.4 | 445.4 | 22 |

Note: 4-OH and 2-OH atorvastatin are isomers. They must be chromatographically separated. 2-OH typically elutes before 4-OH on C18 chemistries.

References

-

Park, J. E., et al. (2008). "Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin." Xenobiotica.

-

Hermann, M., et al. (2006). "Substantially elevated levels of atorvastatin and metabolites in CYP3A4-compromised patients." Clinical Pharmacology & Therapeutics.

-

FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

-

Bull, L., et al. (2011). "Acid-Lactone Interconversion of Statins: A PBPK Modeling Approach." Drug Metabolism and Disposition.

-

Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

- 1. 4-Hydroxy Atorvastatin Hemicalcium Salt | 1263176-34-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Role of 4-Hydroxy Atorvastatin in HMG-CoA Reductase Inhibition

[1]

Executive Summary

Atorvastatin is a cornerstone in the management of dyslipidemia, functioning as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4][5][6][7] Unlike many first-generation statins, atorvastatin is administered in its active hydroxy-acid form.[2][8] However, its clinical efficacy is heavily dependent on extensive hepatic metabolism.[2]

This guide focuses on 4-hydroxy atorvastatin , a para-hydroxylated metabolite formed via CYP3A4.[2] While often grouped with 2-hydroxy atorvastatin under the umbrella of "active metabolites," 4-hydroxy atorvastatin exhibits distinct kinetic and inhibitory profiles.[1][2] This document dissects its metabolic formation, structural binding mechanism, and provides a validated experimental protocol for assessing its inhibitory potency.[2]

Metabolic Genesis and Structural Identity

The CYP3A4 Hydroxylation Pathway

Atorvastatin undergoes extensive Phase I metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isozyme.[1] This oxidative process yields two primary hydroxylated metabolites:[2]

-

2-hydroxy atorvastatin (ortho-hydroxy): The predominant metabolite.[1][2]

-

4-hydroxy atorvastatin (para-hydroxy): A secondary but clinically relevant metabolite.[2]

Both metabolites are subject to further lactonization (via UGTs) and beta-oxidation, but it is the hydroxy-acid forms that retain affinity for the HMG-CoA reductase active site.[2]

Visualization: Metabolic Pathway

The following diagram illustrates the biotransformation of atorvastatin, highlighting the divergence into ortho- and para-hydroxy forms.

Fig 1.[1][2][9][10] CYP3A4-mediated biotransformation of Atorvastatin into active hydroxylated metabolites.[1][2][9]

Mechanistic Profiling: HMG-CoA Reductase Inhibition[2][6][11][12]

Type II Statin Binding Mechanism

4-hydroxy atorvastatin, like its parent, functions as a Type II statin .[2] Unlike Type I statins (e.g., lovastatin) which possess a decalin-ring structure, Type II statins utilize a fluorophenyl group and a hydrophobic core (pyrrole ring in atorvastatin) to anchor into the enzyme's binding pocket.[2]

Structural Binding Dynamics:

-

HMG-Like Moiety: The dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate, forming critical hydrogen bonds with Ser565 , Asp690 , and Lys691 in the cis-loop of the enzyme.

-

Hydrophobic Pocket: The fluorophenyl group occupies a hydrophobic groove, preventing the conformational closure required for catalysis.[2]

-

Para-Hydroxyl Interaction: The additional hydroxyl group at the 4-position of the phenyl ring in 4-hydroxy atorvastatin alters the solvation shell and steric fit within the hydrophobic pocket compared to the parent drug.

Comparative Potency Analysis

It is a widely cited pharmacological axiom that "active metabolites contribute ~70% of circulating inhibitory activity" [1].[2][11] However, granular enzymatic assays reveal a potency hierarchy.[2]

Table 1: Comparative Inhibitory Potency (IC50) against HMG-CoA Reductase

| Compound | IC50 (nM) | Relative Potency | Status |

| Atorvastatin (Parent) | ~8 - 10 | 1.0x (Baseline) | Highly Potent |

| 2-Hydroxy Atorvastatin | ~10 - 12 | ~0.9x | Equipotent |

| 4-Hydroxy Atorvastatin | ~60 - 65 | ~0.15x | Significantly Less Potent |

Data synthesized from Helsinki University Research and BenchChem Comparative Analysis [2][3].

Technical Insight: While 2-hydroxy atorvastatin is virtually equipotent to the parent, 4-hydroxy atorvastatin is approximately 6-fold less potent in vitro.[2] Its contribution to the "70% circulating activity" figure is likely driven by the aggregate presence of metabolites and the equilibrium between acid and lactone forms, rather than superior intrinsic affinity.

Experimental Framework: Validated Inhibition Assay

To quantify the activity of 4-hydroxy atorvastatin, a spectrophotometric NADPH oxidation assay is the gold standard. This protocol relies on the fact that HMG-CoA reductase requires two molecules of NADPH to reduce HMG-CoA to mevalonate.[2]

Reaction:

Protocol: Spectrophotometric Kinetic Assay

Objective: Determine IC50 of 4-hydroxy atorvastatin.

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[2][12]

-

Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain), ~0.5 mg/mL.[2]

-

Substrate: HMG-CoA (Sigma-Aldrich S7447), 400 µM stock.[2]

-

Cofactor: NADPH (Sigma-Aldrich N6505), 400 µM stock (Freshly prepared).[2]

-

Inhibitor: 4-hydroxy atorvastatin (dissolved in DMSO).[2]

Workflow:

-

Preparation: Pre-warm Assay Buffer to 37°C. Keep enzyme and substrates on ice.

-

Blanking: Prepare a "No Enzyme" control to account for non-enzymatic NADPH oxidation.

-

Inhibitor Incubation:

-

Reaction Initiation: Add 10 µL HMG-CoA and 10 µL NADPH simultaneously.

-

Measurement: Immediately monitor Absorbance at 340 nm (A340) every 20 seconds for 10 minutes.

-

Calculation: Plot the slope (

) against log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC50.[2]

Visualization: Assay Logic

Fig 2. Step-by-step workflow for the spectrophotometric determination of IC50.

Clinical and Pharmacodynamic Implications[9][10][15][16]

The "Active Metabolite" Paradigm

In clinical pharmacokinetics, the half-life of atorvastatin is ~14 hours, yet the half-life of inhibitory activity extends to 20–30 hours [4]. This extension is directly attributable to the circulating pool of 2-hydroxy and 4-hydroxy metabolites.[2]

Safety and Toxicity

While 4-hydroxy atorvastatin is less potent against the target enzyme, its physicochemical properties (lipophilicity) influence its tissue distribution.[2] High levels of hydroxylated metabolites have been correlated with statin-associated muscle symptoms (SAMS) in some pharmacogenomic studies, particularly in patients with SLCO1B1 polymorphisms that impair hepatic uptake, leading to systemic accumulation [5].[2]

Drug-Drug Interactions (DDI)

Since 4-hydroxy atorvastatin is a product of CYP3A4, its formation is susceptible to strong CYP3A4 inhibitors (e.g., itraconazole, grapefruit juice).[2][9] Inhibition of this pathway shunts metabolism, potentially altering the ratio of parent drug to metabolites, though the clinical impact is often driven by the increase in parent atorvastatin exposure.[13]

References

-

Pfizer Inc. (2023).[2] Lipitor (Atorvastatin Calcium) Prescribing Information. Retrieved from [2]

-

BenchChem. (2025).[2][11][12][14] A Comparative Analysis of Atorvastatin and its Active Metabolite, 2-Hydroxy Atorvastatin, in HMG-CoA Reductase Inhibition. Retrieved from [2]

-

Väisänen, S. (2023).[2][8] Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki, Faculty of Pharmacy.[2] Retrieved from

-

Lennernäs, H. (2003).[2][15] Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160.[2] Retrieved from

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (2022).[2] Guideline for SLCO1B1, ABCG2, and CYP2C9 and Statin-Associated Musculoskeletal Symptoms. Retrieved from [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

- 9. droracle.ai [droracle.ai]

- 10. ClinPGx [clinpgx.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ClinPGx [clinpgx.org]

A Technical Guide to the Pharmacokinetics of Atorvastatin's Active Metabolites in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic statin, is extensively prescribed for managing hypercholesterolemia.[1] Its therapeutic efficacy is not solely attributable to the parent compound but is significantly augmented by its pharmacologically active metabolites. This guide provides an in-depth exploration of the pharmacokinetic profile of atorvastatin's primary active metabolites—ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). We will dissect their formation, distribution, and elimination, and the critical factors influencing their systemic exposure, including enzymatic pathways, transporter proteins, genetic polymorphisms, and drug-drug interactions. Furthermore, this document outlines a robust bioanalytical methodology for their quantification in human plasma, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Clinical Significance of Atorvastatin's Active Metabolites

Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[2] This inhibition curtails de novo cholesterol synthesis, leading to an upregulation of LDL receptors on hepatocytes and enhanced clearance of LDL-cholesterol from circulation.[2] While atorvastatin itself is potent, a substantial portion of its clinical effect—approximately 70% of the systemic HMG-CoA reductase inhibitory activity—is mediated by its two major active metabolites: o-OH-atorvastatin and p-OH-atorvastatin.[3][4] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[1] Understanding the pharmacokinetic intricacies of these metabolites is therefore paramount for optimizing therapeutic strategies, predicting clinical outcomes, and mitigating adverse drug reactions.

Biotransformation: The Genesis of Active Metabolites

Atorvastatin is administered in its active hydroxy-acid form and undergoes extensive first-pass metabolism in the gut wall and liver.[5] The generation of its active hydroxylated metabolites is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6]

-

Primary Metabolic Pathway: CYP3A4 hydroxylates atorvastatin at the ortho and para positions of the phenyl ring, yielding o-OH-atorvastatin and p-OH-atorvastatin, respectively.[4][5] While CYP3A5 plays a minor role, CYP3A4 is the principal enzyme governing this biotransformation.[6]

-

Further Metabolism: The active metabolites, particularly the ortho-hydroxy metabolite, can undergo further metabolism via glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A3.[3][5] Atorvastatin and its metabolites can also exist in equilibrium with their corresponding inactive lactone forms.[1]

The metabolic conversion process is a critical determinant of the overall therapeutic activity and duration of action of atorvastatin.

Caption: Metabolic pathway of Atorvastatin.

A Deep Dive into Pharmacokinetics: ADME of Active Metabolites

The pharmacokinetic profile of atorvastatin is characterized by rapid absorption, extensive metabolism, and a prolonged inhibitory effect due to its active metabolites.

3.1. Absorption Following oral administration, atorvastatin is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[2] However, its absolute bioavailability is low, around 14%, due to significant first-pass metabolism in the intestine and liver.[2][5] Food can decrease the rate of absorption (Cmax) by about 25% and the extent of absorption (AUC) by 9%, but this does not significantly impact its LDL-C lowering efficacy.[3]

3.2. Distribution Atorvastatin and its metabolites are highly bound to plasma proteins (over 98%).[2][5] The parent drug has a large volume of distribution of approximately 381 liters.[2] A crucial step in their disposition is the active uptake into hepatocytes, the primary site of action. This process is mediated by the organic anion-transporting polypeptide OATP1B1, encoded by the SLCO1B1 gene.[2][7]

3.3. Metabolism As previously detailed, the metabolism of atorvastatin is extensive. The formation of the active o-OH and p-OH metabolites by CYP3A4 is the most significant metabolic pathway contributing to the drug's efficacy.[3][5]

3.4. Excretion Atorvastatin and its metabolites are primarily eliminated through biliary excretion following hepatic metabolism.[3][4] Less than 2% of the administered dose is recovered in the urine, indicating that renal clearance is a minor elimination pathway.[2][4] Consequently, no dose adjustments are typically required for patients with renal impairment.[2] The elimination half-life of the parent atorvastatin is approximately 14 hours.[3] However, the inhibitory activity against HMG-CoA reductase has a much longer half-life of 20 to 30 hours, a phenomenon attributed to the sustained action of its active metabolites.[2][3]

Table 1: Summary of Pharmacokinetic Parameters for Atorvastatin and its Active Metabolites

| Parameter | Atorvastatin (Parent Drug) | Active Metabolites (o-OH & p-OH) |

| Tmax (Time to Peak Concentration) | ~1–2 hours[2] | N/A (formed via metabolism) |

| Bioavailability (Oral) | ~14%[2][5] | N/A |

| Protein Binding | >98%[2][5] | >98% |

| Primary Metabolic Enzyme | CYP3A4[3][6] | Further metabolism via UGTs[3][5] |

| Primary Route of Elimination | Biliary Excretion[3][4] | Biliary Excretion[3][4] |

| Elimination Half-life (t½) | ~14 hours[3] | Contributes to a 20-30 hour half-life of HMG-CoA reductase inhibitory activity[2][3] |

Key Factors Modulating Metabolite Pharmacokinetics

The systemic exposure to atorvastatin and its active metabolites can vary significantly among individuals. This variability is influenced by a confluence of factors, including genetic predispositions and co-administered medications.

4.1. Genetic Polymorphisms Genetic variations in genes encoding drug transporters and metabolizing enzymes can profoundly impact atorvastatin pharmacokinetics.

-

SLCO1B1 (OATP1B1): Polymorphisms in the SLCO1B1 gene, which encodes the hepatic uptake transporter OATP1B1, are a major determinant of atorvastatin exposure.[8][9] The c.521T>C (rs4149056) variant, for instance, leads to reduced OATP1B1 function, decreased hepatic uptake, and significantly increased plasma concentrations of atorvastatin, which is associated with a higher risk of myopathy.[2][10]

-

ABCG2: Variations in the ABCG2 gene, which encodes the efflux transporter BCRP, have also been linked to altered atorvastatin bioavailability.[11]

-

CYP3A4/5: While CYP3A4 is the primary metabolizing enzyme, polymorphisms in CYP3A5 can have a minor influence on atorvastatin metabolism.[2][6]

4.2. Drug-Drug Interactions (DDIs) Given its reliance on CYP3A4 and various transporters, atorvastatin is susceptible to numerous drug-drug interactions.

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., protease inhibitors like ritonavir, clarithromycin, itraconazole) can significantly increase plasma concentrations of atorvastatin and its metabolites, elevating the risk of adverse effects.[12][13][14] Grapefruit juice is also a known inhibitor of intestinal CYP3A4 and can increase atorvastatin levels.[3][4]

-

CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease plasma concentrations of atorvastatin, potentially reducing its efficacy.[12]

-

Transporter Inhibitors: Drugs that inhibit OATP1B1, such as cyclosporine, can dramatically increase atorvastatin exposure.[4][14] Gemfibrozil also increases atorvastatin levels, partly by inhibiting OATP-mediated uptake.[4]

Bioanalytical Methodology: Quantification in Human Plasma

Accurate quantification of atorvastatin and its active metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16]

Experimental Protocol: LC-MS/MS Quantification

Objective: To determine the concentrations of atorvastatin, o-OH-atorvastatin, and p-OH-atorvastatin in human plasma.

1. Sample Preparation (Protein Precipitation): a. Thaw frozen human plasma samples at room temperature. b. To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., atorvastatin-d5).[16] c. Vortex mix for 1 minute to ensure complete protein precipitation. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Separation (UPLC/HPLC): a. Column: Use a reverse-phase C18 or C8 column (e.g., Acquity UPLC HSS T3, 3.0 mm × 100 mm, 1.8 µm).[17][18] b. Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). c. Flow Rate: A typical flow rate is between 0.4-0.6 mL/min. d. Injection Volume: Inject 5-10 µL of the prepared sample.

3. Mass Spectrometric Detection (MS/MS): a. Ionization Source: Utilize an electrospray ionization (ESI) source in positive ion mode.[17] b. Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. c. MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

- Atorvastatin: m/z 559.3 → 440.1[15]

- o-OH-Atorvastatin: m/z 575.4 → 466.2[17]

- p-OH-Atorvastatin: m/z 575.5 → 440.5[17] d. Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Plasma [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Precipitation [label="Protein Precipitation\n(Acetonitrile + IS)", fillcolor="#FBBC05", fontcolor="#202124"];

Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

Supernatant [label="Supernatant Transfer", fillcolor="#FBBC05", fontcolor="#202124"];

LC_MS [label="LC-MS/MS Analysis\n(UPLC-ESI-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Processing &\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plasma -> Precipitation;

Precipitation -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> LC_MS;

LC_MS -> Data;

}

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion and Future Perspectives

The active metabolites of atorvastatin are integral to its therapeutic effect, contributing significantly to its potent LDL-cholesterol-lowering activity. A thorough understanding of their pharmacokinetic properties—from their CYP3A4-mediated formation to their transporter-facilitated hepatic uptake and eventual elimination—is critical for both clinical practice and drug development. Factors such as genetic polymorphisms in SLCO1B1 and drug-drug interactions involving CYP3A4 inhibitors can substantially alter metabolite exposure, impacting both efficacy and safety.

Future research should continue to explore the nuances of these interactions and the clinical utility of pharmacogenetic testing to personalize atorvastatin therapy. Advanced bioanalytical techniques will remain indispensable for accurately characterizing the pharmacokinetic profiles of these vital therapeutic entities, ultimately leading to safer and more effective management of hypercholesterolemia.

References

- Atorvastatin - Wikipedia. [URL: https://en.wikipedia.

- How is atorvastatin (Lipitor) metabolized in the liver? - Dr.Oracle. (2025, August 18). [URL: https://www.doctororacle.

- Park, J. E., Kim, K. B., Bae, S. K., & Moon, B. S. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1164-1175. [URL: https://www.tandfonline.com/doi/abs/10.1080/00498250802226139]

- Zarek, J., & Gupta, N. (2025, August 3). Atorvastatin. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK430779/]

- Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [URL: https://link.springer.com/article/10.2165/00003088-200342130-00005]

- Li, Y., Zhang, Y., Wang, Y., & Guo, X. (2006). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Journal of Chromatographic Science, 44(8), 503-507. [URL: https://academic.oup.com/chromsci/article/44/8/503/320197]

- Statins and CYP Interactions. (2014, March 6). Medsafe. [URL: https://www.medsafe.govt.

- Atorvastatin. (n.d.). In Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/21034]

- Kim, H. Y., Lee, H. S., & Lee, S. H. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC–MS/MS. Analytical Methods, 6(19), 7854-7859. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01334h]

- Riaz, N., & Khan, M. (2025, June 30). Atorvastatin Pharmacogenetics: What is the Evidence for Genetic Association with Efficacy & Safety?. Precision Medicine Communications. [URL: https://rootspress.

- Lins, R. L., et al. (2003). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 18(5), 967-976. [URL: https://www.researchgate.

- Galano, A., & Alvarez-Idaboy, J. R. (2022). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Antioxidants, 11(8), 1547. [URL: https://www.mdpi.com/2076-3921/11/8/1547]

- LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. [URL: https://www.shimadzu.

- Burk, O., et al. (2011). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. Drug Metabolism and Disposition, 39(10), 1895-1903. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188310/]

- Statins: interactions, and updated advice for atorvastatin. (2014, December 11). GOV.UK. [URL: https://www.gov.

- Lee, H. K., et al. (2022). Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects. Frontiers in Pharmacology, 13, 868853. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.868853/full]

- Jamei, M., et al. (2017). Modelling of atorvastatin pharmacokinetics and the identification of the effect of a BCRP polymorphism in the Japanese population. Pharmacogenomics and Personalized Medicine, 10, 27-38. [URL: https://pubmed.ncbi.nlm.nih.gov/27787353/]

- Critical Atorvastatin Drug Interactions. (2025, December 29). Liv Hospital. [URL: https://www.livhospital.

- Woo, H. I., et al. (2017). Association of genetic variations with pharmacokinetics and lipid-lowering response to atorvastatin in healthy Korean subjects. Drug Design, Development and Therapy, 11, 1135-1146. [URL: https://www.dovepress.com/association-of-genetic-variations-with-pharmacokinetics-and-lipid-low-peer-reviewed-fulltext-article-DDDT]

- Stillemans, D., et al. (2021). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1338-1349. [URL: https://www.researchgate.

- Lins, R. L., et al. (2003). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology, Dialysis, Transplantation, 18(5), 967-976. [URL: https://pubmed.ncbi.nlm.nih.gov/12686675/]

- Atorvastatin Interactions. (n.d.). Consensus Academic Search Engine. [URL: https://consensus.app/papers/atorvastatin-interactions-comprehensive-overview-bergman/23a0b1c1b1d15c7e9a8f8e8c8e8d8e8e/]

- Atorvastatin Uses, Interactions & Side Effects. (2019, September 19). News-Medical.Net. [URL: https://www.news-medical.

- J. S. Le, et al. (2024). SLCO1B1 Genetic Variation Influence on Atorvastatin Systemic Exposure in Pediatric Hypercholesterolemia. Genes, 15(1), 113. [URL: https://www.mdpi.com/2073-4425/15/1/113]

- Nguyen, T. A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules, 28(14), 5489. [URL: https://www.mdpi.com/1420-3049/28/14/5489]

- What is the half-life of atorvastatin (Lipitor)? - Dr.Oracle. (2025, July 4). [URL: https://www.doctororacle.

- Pasanen, M. K., Neuvonen, M., & Niemi, M. (2007). Different Effects of SLCO1B1 Polymorphism on the Pharmacokinetics of Atorvastatin and Rosuvastatin. Clinical Pharmacology & Therapeutics, 82(6), 726-733. [URL: https://gbc-consult.

- SLCO1B1 solute carrier organic anion transporter family member 1B1 [ (human)]. (2025, November 25). NCBI. [URL: https://www.ncbi.nlm.nih.gov/gene/10599]

- APPLICATION NUMBER: 213260Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2022, July 31). accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2012/202888Orig1s000ClinPharmR.pdf]

- S. S. Kumar, et al. (2021). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. Asian Journal of Medicine & Health Sciences, 4(2). [URL: https://ajmh.umw.edu.pk/images/volume4/issue2/ajmh_2021_4_2_1.pdf]

- OATP1B1. (n.d.). Solvo Biotechnology. [URL: https://www.solvobiotech.

- I. O. Okoro, et al. (2015). Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy. Biomedical and Pharmacology Journal, 8(2), 943-952. [URL: https://biomedpharmajournal.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atorvastatin - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. One moment, please... [rootspress.org]

- 9. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Modelling of atorvastatin pharmacokinetics and the identification of the effect of a BCRP polymorphism in the Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Statins and CYP Interactions [medsafe.govt.nz]

- 13. int.livhospital.com [int.livhospital.com]

- 14. news-medical.net [news-medical.net]

- 15. scispace.com [scispace.com]

- 16. lcms.cz [lcms.cz]

- 17. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

difference between ortho-hydroxy and para-hydroxy atorvastatin

An In-depth Technical Guide to the Core Differences Between Ortho-Hydroxy and Para-Hydroxy Atorvastatin

Introduction: Beyond the Parent Compound

Atorvastatin, marketed as Lipitor, stands as a cornerstone in the management of dyslipidemia and the prevention of cardiovascular disease.[1][2] As a member of the statin class, its primary therapeutic action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][3][4][5] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[6][7] However, the clinical efficacy of atorvastatin is not solely attributable to the parent molecule. Upon administration, atorvastatin is extensively metabolized in the liver into two primary active metabolites: ortho-hydroxy (o-OH) atorvastatin and para-hydroxy (p-OH) atorvastatin.[1][3][8] These hydroxylated derivatives are pharmacologically active and are responsible for the majority of the sustained HMG-CoA reductase inhibition observed in vivo.[1][8][9][10][11]

This guide provides a detailed comparative analysis of these two critical metabolites, delving into their formation, distinct pharmacological and pharmacokinetic profiles, and the analytical methodologies required for their characterization. For researchers, scientists, and drug development professionals, a nuanced understanding of these metabolites is paramount for optimizing therapeutic strategies and exploring novel applications.

The Metabolic Genesis: A Tale of Two Hydroxylations

The biotransformation of atorvastatin into its hydroxylated metabolites is a critical event governed by the cytochrome P450 (CYP) enzyme system. The liver is the primary site for this metabolic conversion, which is essential for both the drug's activity and its eventual elimination.

The Central Role of Cytochrome P450 3A4

The hydroxylation of atorvastatin is predominantly mediated by the CYP3A4 isoenzyme.[1][3][7][8][12] This enzyme introduces a hydroxyl group onto the phenyl ring of the atorvastatin molecule at two distinct positions, leading to the formation of o-OH atorvastatin and p-OH atorvastatin. While CYP3A4 is the major contributor, the CYP3A5 isoform also plays a minor role in this process.[3][8] The efficiency of this metabolic step is a key determinant of the systemic exposure and therapeutic effect of atorvastatin, making it a focal point for significant drug-drug interactions with CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) and inducers (e.g., rifampin).[1][8][13][14]

Beyond hydroxylation, atorvastatin and its metabolites can undergo further metabolic transformations, including glucuronidation via UGT enzymes (UGT1A1 and UGT1A3) and a pH-dependent, reversible interconversion between the active hydroxy acid form and an inactive lactone form.[15][13][16][17][18][19] The lactone metabolites can be considered reservoirs that may convert back to the active acid form.[20]

Caption: Metabolic pathway of Atorvastatin via CYP3A4.

A Comparative Analysis: Unmasking the Differences

While both metabolites contribute to the lipid-lowering effects of atorvastatin, they exhibit crucial differences in their pharmacodynamic potency and pharmacokinetic disposition.

Pharmacodynamic Profile: A Question of Potency

The primary measure of efficacy for atorvastatin and its metabolites is their ability to inhibit HMG-CoA reductase. In vitro studies have consistently shown a clear distinction in the inhibitory power of the two hydroxylated forms.

-

Ortho-hydroxy Atorvastatin: This metabolite is considered the major contributor to the drug's overall effect. Its inhibitory potency against HMG-CoA reductase is comparable to that of the parent atorvastatin.[11][21]

-

Para-hydroxy Atorvastatin: While pharmacologically active, this metabolite is significantly less potent than both the parent drug and its ortho-isomer.[11]

Collectively, these active metabolites are responsible for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase, highlighting their clinical significance.[1][7][8][9][10] This extended activity from the metabolites is a key reason why the half-life of HMG-CoA reductase inhibition (20-30 hours) is substantially longer than the plasma half-life of the parent atorvastatin molecule itself (~14 hours).[1][3][9]

Beyond enzyme inhibition, studies have revealed other differential biological activities. For instance, while both atorvastatin and its metabolites can act as ligands for the pregnane X receptor (PXR), the para-hydroxy metabolite shows a significantly impaired ability to induce PXR-regulated genes, suggesting a potentially lower capacity for certain drug-drug interactions compared to the parent compound and the ortho-hydroxy metabolite.[22]

| Parameter | Ortho-hydroxy Atorvastatin | Para-hydroxy Atorvastatin | Parent Atorvastatin |

| HMG-CoA Reductase Inhibition | Equipotent to parent drug[21] | Less potent than parent drug[11] | Highly Potent (IC50 ≈ 8 nM)[11][21] |

| Contribution to Systemic Activity | Major contributor[23][24] | Minor contributor[23][24] | Initial contributor |

| PXR-regulated Gene Induction | Active | Significantly impaired[22] | Active |

| Antioxidant Activity | Possesses free-radical scavenging ability[25] | Possesses free-radical scavenging ability[25] | Lacks significant free-radical scavenging ability[25] |

Pharmacokinetic Profile: The Dominant Metabolite

The pharmacokinetic profiles of the two metabolites are markedly different, with plasma concentrations reflecting their relative rates of formation and elimination.

-

Ortho-hydroxy Atorvastatin: This is the predominant active metabolite found in systemic circulation. Its plasma exposure is often similar to or even greater than that of the parent drug.[14][20]

-

Para-hydroxy Atorvastatin: This is considered a minor metabolite, with plasma concentrations representing less than 10% of the total active species.[20][23][24]

These differences in exposure underscore the primary role of the ortho-hydroxy metabolite in mediating the sustained therapeutic effects of atorvastatin.

| Parameter | Ortho-hydroxy Atorvastatin | Para-hydroxy Atorvastatin | Parent Atorvastatin |

| Relative Plasma Exposure | Major active metabolite[20][24] | Minor active metabolite (<10% of total)[20] | Variable, subject to first-pass metabolism |

| Elimination Half-life (Activity) | Contributes to the prolonged 20-30 hour inhibitory half-life[1][3] | Contributes to the prolonged 20-30 hour inhibitory half-life[1][3] | ~14 hours[1][3][6] |

Analytical Cornerstone: Separation and Quantification

To accurately assess the pharmacokinetic and pharmacodynamic profiles of atorvastatin, robust and sensitive bioanalytical methods capable of simultaneously quantifying the parent drug and its key metabolites are essential.[26]

Gold Standard: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive technique for this purpose.[27][28] Its high sensitivity and selectivity allow for precise measurement of each analyte in complex biological matrices like human plasma, even at the low nanogram-per-milliliter concentrations typically observed in clinical studies.[26][27]

-

Sample Preparation:

-

Objective: To isolate the analytes from interfering plasma components.

-

Method: Liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate is a common and effective approach.[27] An internal standard (e.g., a deuterated analog of atorvastatin) is added prior to extraction to ensure accuracy and precision.

-

Procedure:

-

Aliquot plasma sample (e.g., 200 µL).

-

Add internal standard solution.

-

Add ethyl acetate, vortex thoroughly to mix.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

-

Chromatographic Separation:

-

Objective: To physically separate atorvastatin, o-OH atorvastatin, and p-OH atorvastatin before they enter the mass spectrometer.

-

Method: Reversed-phase UPLC using a sub-2 µm particle column (e.g., Acquity UPLC HSS T3, 1.8 µm) provides rapid and high-resolution separation.[27]

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[27]

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Run Time: Typically very short, often under 4-5 minutes for all analytes.[27]

-

-

-

Mass Spectrometric Detection:

-

Objective: To detect and quantify the separated analytes with high specificity.

-

Method: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

-

Procedure:

-

The eluent from the UPLC is ionized.

-

The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions (m/z) for each analyte and the internal standard. This two-stage mass filtering provides exceptional selectivity.

-

-

Caption: UPLC-MS/MS workflow for atorvastatin metabolite analysis.

Clinical and Research Implications

The distinct profiles of ortho- and para-hydroxy atorvastatin carry significant weight in both clinical practice and drug development.

-

Drug-Drug Interactions: A thorough understanding of atorvastatin's metabolic pathways is crucial for predicting and managing DDIs. Inhibitors of CYP3A4 can dramatically increase the plasma concentrations of atorvastatin and its active metabolites, raising the risk of adverse effects like myopathy. Conversely, inducers can reduce their concentrations, potentially compromising therapeutic efficacy.

-

Pharmacogenetic Variability: Genetic polymorphisms in enzymes like CYP3A4 and transporters like OATP1B1 can lead to significant inter-individual variability in the plasma levels of atorvastatin and its metabolites, affecting patient response.[3][15] Metabolite profiling is key to understanding the clinical impact of these genetic differences.

-

Drug Development: For scientists developing new chemical entities, the story of atorvastatin underscores the necessity of comprehensive metabolite identification and characterization early in the development process. An active metabolite can significantly alter a drug's efficacy, safety, and pharmacokinetic profile.

Conclusion

The therapeutic action of atorvastatin is a collaborative effort between the parent drug and its hydroxylated metabolites. Ortho-hydroxy atorvastatin emerges as the dominant active metabolite, nearly equipotent to the parent drug and present in higher concentrations than its para-isomer. Para-hydroxy atorvastatin, while less potent and a minor component in circulation, still contributes to the overall pharmacological effect. For the scientific community, recognizing these distinctions is not merely an academic exercise; it is fundamental to the rational use of atorvastatin, the anticipation of drug interactions, and the strategic development of future therapeutics. A complete characterization of a drug's metabolic fate is indispensable for translating a molecule into a safe and effective medicine.

References

-

Title: Atorvastatin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin Source: PubMed URL: [Link]

-

Title: Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

-

Title: Atorvastatin Uses, Interactions & Side Effects Source: News-Medical.Net URL: [Link]

-

Title: Atorvastatin - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: How is atorvastatin (Lipitor) metabolized in the liver? Source: Dr.Oracle URL: [Link]

-

Title: Clinical pharmacokinetics of atorvastatin. Source: ClinPGx URL: [Link]

-

Title: Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS Source: Royal Society of Chemistry URL: [Link]

-

Title: Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review Source: MDPI URL: [Link]

-

Title: UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo Source: PubMed URL: [Link]

-

Title: Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)? Source: Dr.Oracle URL: [Link]

-

Title: Atorvastatin Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]

-

Title: Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin Source: Taylor & Francis Online URL: [Link]

-

Title: Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients Source: Oxford Academic URL: [Link]

-

Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]

-

Title: Pharmacokinetic parameters for para-hydroxyatorvastatin after administration of 20 mg/kg of atorvastatin as a 10 mg/mL oral suspension to orange-winged Amazon parrots (n = 8). Source: ResearchGate URL: [Link]

-

Title: Various analytical methods for analysis of atorvastatin: A review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Source: ResearchGate URL: [Link]

-

Title: DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin Source: Royal Society of Chemistry URL: [Link]

-

Title: Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients Source: PubMed URL: [Link]

-

Title: Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs) Source: ACS Publications URL: [Link]

-

Title: Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor Source: National Center for Biotechnology Information URL: [Link]

-

Title: Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry Source: National Center for Biotechnology Information URL: [Link]

-

Title: Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacokineties of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients Source: ResearchGate URL: [Link]

-

Title: Mean plasma concentration-time profiles of ortho-hydroxyatorvastatin following the administration of 10 mg and 80 mg atorvastatin doses Source: ResearchGate URL: [Link]

-

Title: Physiologically Based Pharmacokinetic Modeling of Disposition and Drug-Drug Interactions for Atorvastatin and Its Metabolites Source: PubMed URL: [Link]

-

Title: Plasma concentration of atorvastatin metabolites correlates with low-density lipoprotein cholesterol reduction in patients with coronary heart disease Source: ResearchGate URL: [Link]

-

Title: Pharmacokinetic parameters of atorvastatin and metabolites after oral administration Source: ResearchGate URL: [Link]

-

Title: Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs Source: PubMed URL: [Link]

-

Title: [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats Source: Amsterdam UMC URL: [Link]

-

Title: Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis Source: ASH Publications URL: [Link]

-

Title: Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity Source: PubMed URL: [Link]

-

Title: Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photochemistry Source: PubMed URL: [Link]

-

Title: Atorvastatin and it's Impurities: An Overview Source: Veeprho URL: [Link]

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

The Metabolic Architecture of Atorvastatin: From Calcium Salt Dissociation to CYP3A4-Mediated Clearance

Executive Summary

Atorvastatin calcium is a synthetic lipid-lowering agent that functions as a selective, competitive inhibitor of HMG-CoA reductase.[1] While formulated as a calcium salt to ensure stability and bioavailability, its metabolic fate is dictated by the dissociated acid form. This guide dissects the biotransformation of atorvastatin, emphasizing the dominance of CYP3A4-mediated hydroxylation and the often-underestimated role of UGT-driven lactonization.[2] It provides a validated experimental framework for assessing metabolic stability in drug development, moving beyond generic protocols to compound-specific methodologies.

Physicochemical Basis: The Salt-to-Substrate Transition

To understand the metabolism of atorvastatin calcium, one must first isolate the active substrate. The calcium salt form (

Upon oral administration, the calcium salt dissociates in the acidic environment of the stomach and the neutral pH of the upper small intestine.

-

The Species of Interest: The metabolic substrate is Atorvastatin Acid (anion).[3]

-

Bioavailability Constraint: Despite rapid absorption, absolute bioavailability is approximately 14%.[4] This is not due to absorption failure, but rather extensive presystemic clearance (first-pass metabolism) in the gut wall and liver.

Critical Insight: In in vitro metabolic assays (e.g., hepatocyte or microsomal incubations), researchers should not use the calcium salt directly if solubility is a concern in buffer systems; however, at standard testing concentrations (1 µM), the salt dissociates fully. The metabolic pathway described below applies to the atorvastatin acid pharmacophore.

Phase I Metabolism: The CYP3A4 Oxidative Engine

The primary clearance mechanism for atorvastatin is oxidative biotransformation mediated by the Cytochrome P450 system.[2][5]

The Dominant Isoform: CYP3A4

Approximately 70% of the circulating inhibitory activity is attributed to active metabolites. The conversion is almost exclusively driven by CYP3A4 , with a negligible contribution from CYP3A5.[5][6] This makes atorvastatin a sensitive probe substrate for CYP3A4 activity but also highly susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., itraconazole, clarithromycin).

Hydroxylation Pathways

CYP3A4 catalyzes the hydroxylation of the phenyl ring and the amide moiety, producing two major active metabolites:

-

Ortho-hydroxy atorvastatin (2-OH): The predominant metabolite.

-

Para-hydroxy atorvastatin (4-OH): Formed in smaller quantities.

Kinetic Note: The intrinsic clearance (

Phase II Metabolism: The Lactonization Shunt

A unique feature of atorvastatin metabolism is the equilibrium between the active acid forms and their inactive lactone counterparts.

UGT-Mediated Lactonization

While lactonization can occur spontaneously at acidic pH (stomach), systemic lactonization is enzymatic.

-

Mechanism: Atorvastatin acid is glucuronidated by UGT1A1 and UGT1A3 to form an unstable acyl-glucuronide intermediate.

-

Spontaneous Cyclization: This intermediate undergoes rapid spontaneous elimination of the glucuronic acid moiety to close the ring, forming Atorvastatin Lactone .

This pathway is critical because the lactone forms are pharmacologically inactive but have a significantly higher affinity for transporters and can be converted back to the acid form by plasma esterases/paraoxonases, creating a "metabolic reservoir."

Visualizing the Pathway

The following diagram illustrates the biotransformation network, highlighting the interplay between the active acid forms and the inactive lactone reservoir.

Figure 1: The metabolic map of atorvastatin.[2] Blue nodes indicate the active parent; Green nodes represent active metabolites; Red nodes denote inactive lactone forms.

Experimental Protocol: Microsomal Stability Assessment

As an application scientist, relying on generic "Phase I" protocols leads to data variability. The following protocol is optimized for atorvastatin to prevent non-enzymatic degradation and ensure precise kinetic capture.

Materials

-

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Atorvastatin-d5).

Validated Workflow

-

Pre-incubation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in KPi buffer. Add Atorvastatin (dissolved in MeOH, final conc 1 µM, <0.1% organic solvent). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS) to stop CYP activity and precipitate proteins.

-

Processing: Vortex (10 min) and Centrifuge (4,000g, 20 min, 4°C).

-

Analysis: Inject supernatant onto LC-MS/MS.

Technical Note: Unlike other statins, atorvastatin acid is relatively stable at pH 7.4. However, avoid acidification of the sample during extraction (e.g., do not use high % Formic Acid in the quench) to prevent artificial lactonization before analysis.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for determining metabolic stability.

Analytical Data Interpretation

To validate the pathway, accurate quantification of metabolites is required. The following table summarizes the Mass Spectrometry (MRM) transitions essential for distinguishing the acid from the lactone and the hydroxylated metabolites.

Table 1: LC-MS/MS Parameters for Atorvastatin Profiling

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Retention Order* |

| Atorvastatin Acid | 559.4 | 440.2 | 40 | 25 | Mid |

| 2-OH Atorvastatin | 575.4 | 440.2 | 40 | 28 | Early |

| 4-OH Atorvastatin | 575.4 | 440.2 | 40 | 28 | Early (distinct from 2-OH) |

| Atorvastatin Lactone | 541.3 | 448.3 | 45 | 30 | Late |

| 2-OH Lactone | 557.3 | 448.3 | 45 | 30 | Late |

*Retention order assumes a Reverse Phase C18 column. Hydroxylated metabolites elute earlier (more polar) than the parent acid, while lactones elute later (more lipophilic).

Data Validation Check

When analyzing your data, ensure the following to confirm system integrity:

-

Mass Balance: If parent depletion is rapid but metabolite appearance is low, check for non-specific binding to the microsomal plasticware (atorvastatin is lipophilic).

-

Lactone Artifacts: If high levels of lactone are observed at

, your stock solution may have degraded, or the quench method is too acidic.

References

-

FDA Label (Lipitor). Clinical Pharmacology: Pharmacokinetics and Metabolism. Pfizer Inc. [Link]

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin.[1][3][7][8][9][10] Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]

-

Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5), 505-512. [Link]

-

Jacobsen, W., et al. (2000). Comparison of cytochrome P450 3A4-mediated metabolism of atorvastatin and simvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link]

-

Hermann, M., et al. (2006). The role of cytochrome P450 3A4 and 3A5 in the metabolism of atorvastatin.[11] British Journal of Clinical Pharmacology, 61(2), 195-201. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Hydroxy Atorvastatin Detection

Abstract

This guide details the development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the detection of 4-hydroxy atorvastatin (p-hydroxy atorvastatin), a major active metabolite of the HMG-CoA reductase inhibitor atorvastatin. While atorvastatin is the parent drug, accurate quantification of its metabolites is critical for pharmacokinetic (PK) profiling and toxicity studies, as the hydroxylated metabolites contribute approximately 70% of the circulating inhibitory activity. This protocol addresses the specific challenge of resolving the positional isomers (2-hydroxy vs. 4-hydroxy) and the lactone forms using a C18 stationary phase and a gradient elution profile.

Introduction & Scientific Context

Clinical and Metabolic Significance

Atorvastatin (ATO) undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP3A4 . This reaction introduces a hydroxyl group at the ortho- or para- positions of the phenyl ring, yielding 2-hydroxy atorvastatin (2-OH-ATO) and 4-hydroxy atorvastatin (4-OH-ATO).

The detection of 4-OH-ATO is analytically challenging due to:

-

Structural Similarity: It is a positional isomer of 2-OH-ATO, requiring high chromatographic selectivity.

-

Lactone Interconversion: Both the parent and metabolites exist in an equilibrium between the active acid form (open ring) and the inactive lactone form (closed ring), driven by pH and temperature.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative biotransformation of Atorvastatin.

Figure 1: CYP3A4-mediated metabolism of Atorvastatin into its active hydroxylated forms.[1][2]

Method Development Strategy

Stationary Phase Selection

-

Column: A C18 (Octadecylsilane) column is the standard for statins due to their hydrophobic nature.

-

Rationale: The separation of 2-OH and 4-OH isomers requires a stationary phase with high methylene selectivity. A high carbon load (>15%) fully end-capped column is recommended to minimize peak tailing caused by interaction between the amine group of atorvastatin and residual silanols.

Mobile Phase & pH Optimization

-

Buffer: Ammonium Acetate (10-20 mM).

-

pH Control: The pH is critical. Atorvastatin is a weak acid (pKa ~4.5).

-

pH < 3.0: Suppresses ionization, increasing retention but risking lactonization.

-

pH > 6.0:[3] Fully ionizes the carboxylic acid, reducing retention and improving peak shape.

-

Decision: We utilize a pH 4.5 - 5.5 range. This provides a balance where the acid form is stable, and the buffer capacity of ammonium acetate is sufficient.

-

Detection Wavelength

The UV absorption maximum for Atorvastatin and its metabolites is typically observed at 244 nm . This wavelength provides optimal sensitivity for the fluorophenyl chromophore shared by the parent and metabolites.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| HPLC System | Quaternary Pump with PDA/UV Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent |

| Column Temp | 35°C (Thermostatted) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detection | UV @ 244 nm |

| Run Time | 25 Minutes |

Reagents

-

Acetonitrile (ACN): HPLC Grade.

-

Ammonium Acetate: Analytical Grade.

-

Milli-Q Water: 18.2 MΩ·cm.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 4.5 with glacial acetic acid. Filter through 0.45 µm membrane.[3]

-

Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is required to elute the more polar hydroxylated metabolites before the parent drug, while ensuring the late-eluting lactones are cleared.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 65 | 35 | Initial Isocratic Hold |

| 12.0 | 45 | 55 | Linear Gradient |

| 18.0 | 20 | 80 | Wash Step |

| 20.0 | 65 | 35 | Re-equilibration |

| 25.0 | 65 | 35 | End of Run |

Sample Preparation (Human Plasma)

For biological matrices, protein precipitation or Solid Phase Extraction (SPE) is required to remove interferences.

Workflow Diagram

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step LLE Protocol:

-

Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Internal Standard (e.g., Rosuvastatin, 10 µg/mL).

-

Add 1 mL of Ethyl Acetate (or MTBE).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer the organic supernatant to a clean glass tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute residue in 200 µL of Mobile Phase (50:50 A:B).

Method Validation Parameters

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | Resolution (Rs) > 1.5 | Inject blank plasma, placebo, and standard mix. Ensure 4-OH-ATO separates from 2-OH-ATO. |

| Linearity | R² > 0.999 | Prepare 6 concentrations (e.g., 0.1 – 10 µg/mL). |

| Precision | RSD < 2.0% | 6 replicate injections of a standard solution. |

| Accuracy | 95-105% Recovery | Spike plasma at 3 levels (Low, Med, High) and extract. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine based on signal-to-noise ratio of dilute standards. |

Troubleshooting Guide

Issue 1: Co-elution of 2-OH and 4-OH isomers.

-

Cause: Insufficient selectivity or gradient slope too steep.

-

Fix: Lower the initial % Organic (start at 30% B instead of 35%). Decrease column temperature to 25°C to improve selectivity.

Issue 2: Peak Tailing.

-

Cause: Interaction with silanols or pH mismatch.

-